

Orthanilic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Aminobenzenesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of orthanilic acid (**2-aminobenzenesulfonic acid**), from its historical discovery to its synthesis, properties, and modern applications. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Introduction and Historical Context

Orthanilic acid, a significant isomer of aminobenzenesulfonic acid, has a history deeply intertwined with the development of synthetic organic chemistry in the 19th century. Its emergence is closely linked to the study of aniline sulfonation, a key process in the burgeoning synthetic dye industry.

The initial isolation of aniline is credited to Otto Unverdorben in 1826 through the destructive distillation of indigo.[1][2] Subsequent work by chemists like Friedlieb Runge and Carl Julius Fritzsche further characterized this foundational compound.[1] The sulfonation of aniline, a reaction that introduces the sulfonic acid group ($-SO_3H$) onto the aniline ring, became a subject of intense study.

It was in this context that orthanilic acid was identified. While a specific date and individual for its initial discovery are not clearly documented, it is known to be produced as a byproduct in the manufacture of its more commercially prevalent isomer, sulfanilic acid (p-aminobenzenesulfonic acid), when aniline is treated with fuming sulfuric acid.[3]

A key figure in the early understanding of aminobenzenesulfonic acid isomers was the German chemist Eugen Bamberger. He proposed a mechanism for the sulfonation of aniline that involved the formation of phenylsulfamic acid, which then rearranged to orthanilic acid before finally converting to the more stable sulfanilic acid upon heating.^{[4][5]} Although later studies using radiosulphur indicated an intermolecular mechanism for the rearrangement to sulfanilic acid, Bamberger's work was crucial in elucidating the relationship between these isomers.^{[4][5]}

Physicochemical and Spectroscopic Data

Orthanilic acid is a white to off-white crystalline powder.^[6] It is a zwitterionic compound, which contributes to its high melting point.^[4]

Quantitative Physicochemical Data

Property	Value	Reference
IUPAC Name	2-Aminobenzene-1-sulfonic acid	^[7]
Other Names	o-Aminobenzenesulfonic acid, Aniline-2-sulfonic acid	^[7]
CAS Number	88-21-1	^[7]
Molecular Formula	C ₆ H ₇ NO ₃ S	^[6]
Molecular Weight	173.19 g/mol	^[6]
Melting Point	325 °C (decomposes)	^[7]
pKa (in H ₂ O)	2.46	^[7]
Solubility	Sparingly soluble in water	^[7]
Appearance	White to off-white crystalline powder	^[6]

Spectroscopic Data

While detailed spectral analyses are application-specific, general characteristics are as follows:

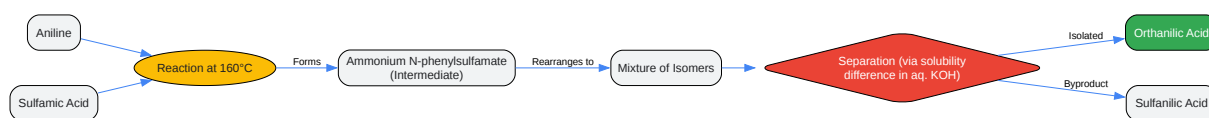
- Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching of the amino group, S=O stretching of the sulfonic acid group, and C-H and C=C vibrations of the aromatic ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are indicative of the ortho-substitution pattern.
 - ^{13}C NMR: Signals for the six aromatic carbons, with distinct shifts for the carbons bearing the amino and sulfonic acid groups.
- Mass Spectrometry: The molecular ion peak would be observed at $m/z = 173$. The fragmentation pattern would likely involve the loss of SO_3 and other characteristic fragments.

Synthesis of Orthanilic Acid

Several methods have been developed for the synthesis of orthanilic acid. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis via Sulfonation of Aniline

Historically, the direct sulfonation of aniline was a primary route, though it often yields a mixture of isomers.[3] A more controlled modern approach involves the reaction of aniline with sulfamic acid.

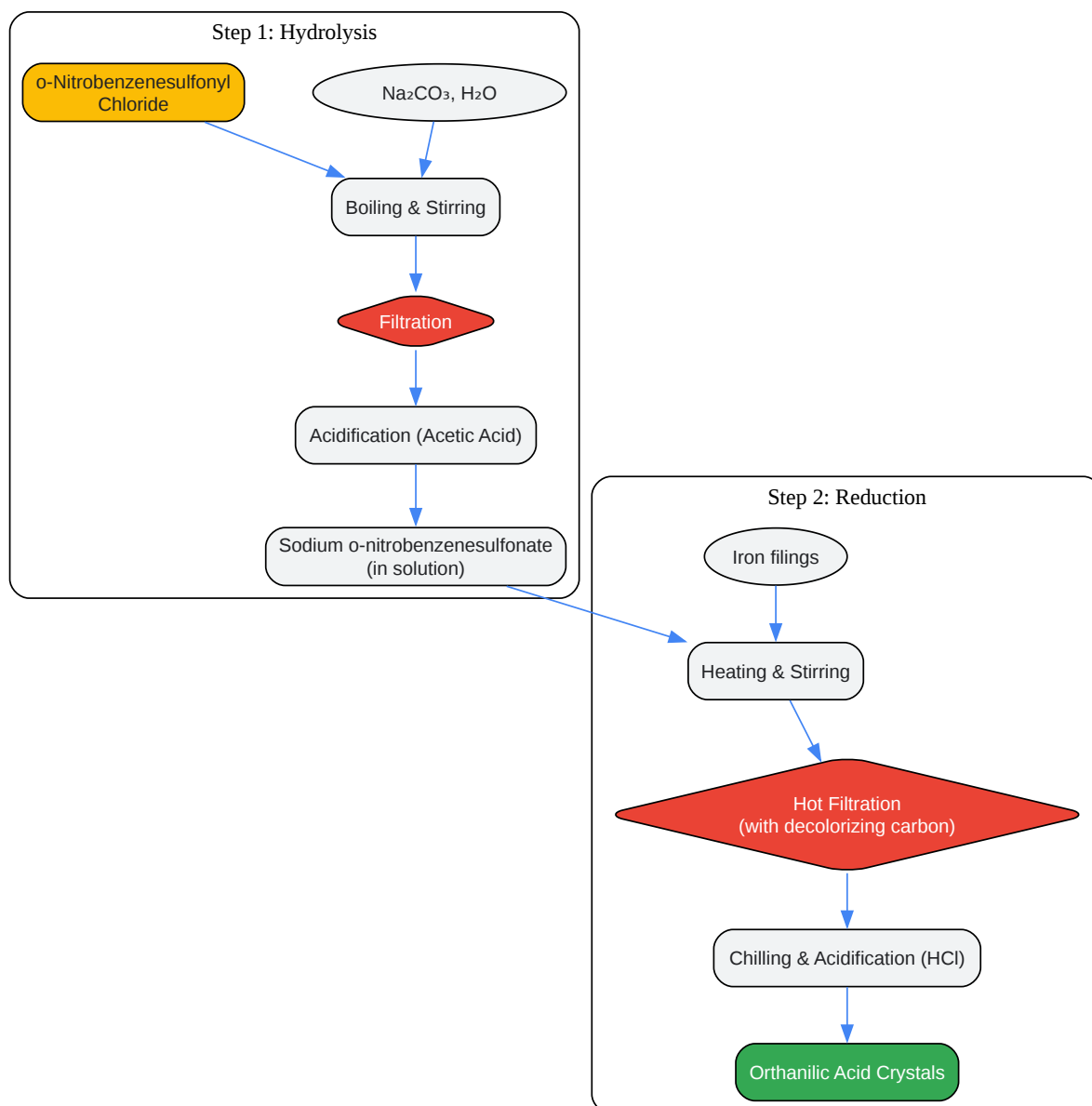


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Caption: Synthesis of orthanilic acid from aniline and sulfamic acid.

Synthesis from o-Nitrobenzenesulfonyl Chloride

A common laboratory-scale synthesis involves the hydrolysis of o-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group.[8]



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Caption: Workflow for the synthesis of orthanilic acid from o-nitrobenzenesulfonyl chloride.

Detailed Experimental Protocols

Protocol 1: Synthesis from Aniline and Sulfamic Acid[9]

Materials:

- Aniline (4 moles)
- Sulfamic acid (1 mole)
- Aqueous potassium hydroxide solution

Procedure:

- A mixture of 1 mole of sulfamic acid and 4 moles of aniline is placed in a reaction vessel equipped with a stirrer.
- The mixture is heated to 160°C and stirred for 12 hours. During this time, the reaction proceeds through an ammonium N-phenylsulfamate intermediate.
- After 12 hours, the reaction yields a mixture of orthanilic acid (approximately 0.42 moles), sulfanilic acid (approximately 0.35 moles), and a small amount of aniline disulfonic acid.
- The product mixture is cooled.
- Separation of orthanilic acid and sulfanilic acid is achieved by exploiting their different solubilities in aqueous potassium hydroxide solution.
- The isolated products are then purified, for example, by recrystallization.

Yields:

- Orthanilic acid: 35.5% (based on sulfamic acid)
- Sulfanilic acid: 24.4% (based on sulfamic acid)

Protocol 2: Synthesis from o-Nitrobenzenesulfonyl Chloride[8]

Part A: Hydrolysis of o-Nitrobenzenesulfonyl Chloride

- In a 3-liter flask equipped with a reflux condenser and a stirrer, a mixture of 200 g (0.90 mole) of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is prepared.
- The mixture is heated to boiling with stirring to facilitate hydrolysis, which is typically complete within 45 minutes after the compound melts.
- The resulting orange-red solution is filtered.
- The filtrate is made just acidic to litmus by the addition of acetic acid (approximately 25 cc). This solution of sodium o-nitrobenzenesulfonate is used directly in the next step.

Part B: Reduction to Orthanilic Acid

- The solution from Part A is transferred to a 3-liter three-necked flask with a reflux condenser and an efficient stirrer.
- The solution is heated to boiling.
- Iron filings (about 20-mesh) are added in portions of approximately 25 g every fifteen minutes, with vigorous stirring. A total of 350 g of iron is used.
- Stirring and heating are continued until a filtered sample of the reaction mixture yields an almost colorless filtrate.
- Once the reduction is complete, 2 g of decolorizing carbon is added, and the hot mixture is filtered by suction.
- The filter cake is washed several times with small amounts of hot water, which are added to the main filtrate.
- The filtrate is chilled to about 15°C.
- 95 cc of concentrated hydrochloric acid is slowly added to the chilled filtrate.
- Orthanilic acid separates as fine, colorless crystals.

- After the temperature has returned to about 15°C, the crystalline mass is filtered.
- The precipitate is washed with water and then with ethyl alcohol.
- The product is dried.

Applications and Significance

Orthanilic acid serves as an important intermediate in various industrial applications.

- **Dye Manufacturing:** It is a precursor in the synthesis of certain azo dyes.[9] The presence of the sulfonic acid group imparts water solubility to the dye molecules.
- **Pharmaceutical Industry:** Orthanilic acid is used as an intermediate in the synthesis of various drugs, including certain sulfonamide antibiotics.[6]
- **Biological Research:** It has been studied for its roles in benzoate degradation and microbial metabolism.[7] Additionally, orthanilic acid has been observed to affect cardiac tension and can promote reverse turn formation in peptides, inducing a folded conformation.[7]

Conclusion

Orthanilic acid, while perhaps less known than its para-isomer, sulfanilic acid, holds a significant place in the history and practice of organic chemistry. From its origins in the study of aniline sulfonation to its current use as a versatile chemical intermediate, it continues to be a compound of interest for both industrial and academic researchers. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, aiming to equip scientists and professionals with a thorough understanding of this important molecule.

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